BenchChemオンラインストアへようこそ!

YM022

CCK-B receptor pharmacology irreversible antagonism functional washout

YM022 is the only irreversible, insurmountable CCK-B antagonist with 926-fold selectivity (Ki=68 pM) and 4-week HDC suppression from a single 300 µmol/kg s.c. dose, eliminating daily dosing variability in chronic hypergastrinemia models. Its 67-fold greater antisecretory potency vs CI-988 and prevention of rebound hyperacidity make it the definitive tool for gastrin-ECL-parietal axis research.

Molecular Formula C32H28N4O3
Molecular Weight 516.6 g/mol
CAS No. 145084-28-2
Cat. No. B1684267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM022
CAS145084-28-2
Synonyms1-(2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea
YM 022
YM-022
YM022
Molecular FormulaC32H28N4O3
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
InChIInChI=1S/C32H28N4O3/c1-21-11-10-15-24(19-21)33-32(39)35-30-31(38)36(20-28(37)25-16-7-6-12-22(25)2)27-18-9-8-17-26(27)29(34-30)23-13-4-3-5-14-23/h3-19,30H,20H2,1-2H3,(H2,33,35,39)/t30-/m0/s1
InChIKeyYCXFHPUBGMMWJQ-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light brown solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YM022 (CAS 145084-28-2) – Potent, Selective CCK-B/Gastrin Receptor Antagonist for In Vivo and In Vitro Pharmacology


YM022 is a potent, selective, and orally active non-peptide gastrin/cholecystokinin-B (CCK-B) receptor antagonist from the 1,4-benzodiazepine class . It exhibits sub-nanomolar affinity for CCK-B receptors (Ki = 68 pM) with approximately 926-fold selectivity over CCK-A receptors (Ki = 63 nM) , and functions as a silent antagonist with robust antisecretory and antiulcer activities demonstrated across rat, cat, and dog models [1].

Why YM022 Cannot Be Interchanged with Other In-Class CCK-B Antagonists for Procurement or Experimental Use


CCK-B/gastrin receptor antagonists within the benzodiazepine class differ fundamentally in their binding reversibility, selectivity margins, and in vivo pharmacodynamic duration. For instance, L-365,260 behaves as a fully reversible competitive antagonist, whereas YM022 exhibits irreversible, insurmountable antagonism [1]. Furthermore, in vivo potency comparisons reveal a consistent rank order of YM022 > RP73870 > L-740,093 > L-365,260 [2], indicating that substituting one agent for another without empirical validation would compromise experimental reproducibility. These critical differences are quantified below.

YM022 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement


YM022 Irreversibly Suppresses CCK-B Receptor Function, Unlike Reversible Competitive Antagonist L-365,260

In hCCK-B.CHO cells, YM022 (30 nM) suppressed the maximum CCK-4-stimulated Ca²⁺ mobilization to 48 ± 11% of control, and this effect was not reversed upon washout. In contrast, L-365,260 (30 nM–10 µM) produced parallel rightward shifts of the CCK-4 concentration-response curve without reducing the maximum, and its effect was fully reversible after washout [1]. This irreversible, insurmountable antagonism is a mechanism-level differentiator.

CCK-B receptor pharmacology irreversible antagonism functional washout

YM022 is 378-Fold More Potent than L-365,260 and 67-Fold More Potent than CI-988 in Inhibiting Pentagastrin-Induced Gastric Acid Secretion in Rats

Intravenous YM022 inhibited pentagastrin-stimulated gastric acid secretion in anesthetized rats with an ID50 of 0.009 ± 0.0006 µmol/kg/h. By comparison, CI-988 and L-365,260 required doses of 0.6 ± 0.03 and 3.40 ± 0.05 µmol/kg/h, respectively [1]. YM022 is therefore approximately 67-fold more potent than CI-988 and 378-fold more potent than L-365,260 in this model.

gastric acid secretion in vivo potency pentagastrin

YM022 is the Most Potent Among Five CCK-B Antagonists in Inhibiting Gastrin-Stimulated Histidine Decarboxylase Activity In Vivo

In rats, intravenous YM022 inhibited gastrin-stimulated histidine decarboxylase (HDC) activation with an ID50 of 0.004 µmol/kg/h. The ID50 values for structurally diverse comparators were: RP73870 0.007 µmol/kg/h, L-740,093 0.02 µmol/kg/h, and L-365,260 0.4 µmol/kg/h [1]. The potency rank order was YM022 > RP73870 > L-740,093 > L-365,260.

histidine decarboxylase in vivo potency ECL cell

YM022 Achieves ~926-Fold CCK-B Over CCK-A Selectivity, Substantially Exceeding the ~100-Fold Selectivity of L-365,260

YM022 binds CCK-B receptors with a Ki of 68 pM and CCK-A receptors with a Ki of 63 nM, yielding a selectivity ratio of approximately 926:1 . In contrast, L-365,260 exhibits a CCK-B Ki of 2.0 nM with a selectivity margin reported as >100-fold over peripheral CCK-A receptors [1]. Thus, YM022 provides approximately 9-fold greater selectivity than L-365,260.

receptor selectivity CCK-B CCK-A

Single-Dose YM022 Suppresses ECL-Cell Histidine Decarboxylase Activity for 4 Weeks After Subcutaneous Injection, Providing Ultra-Long-Lasting CCK-B Blockade

A single subcutaneous injection of YM022 (300 µmol/kg) suppressed rat oxyntic mucosal histidine decarboxylase (HDC) activity for 4 weeks. The comparator YF476 at the same dose maintained HDC suppression for 8 weeks. Following oral administration, both YM022 and YF476 inhibited HDC activity for 2–3 days [1]. YM022 thus offers a duration profile intermediate between the extremely prolonged YF476 effect and shorter-acting alternatives like L-365,260.

duration of action HDC activity sustained blockade

YM022 Inhibits Gastric Acid Secretion with 13-Fold Greater Potency than Omeprazole and 2-Fold Greater Potency than Famotidine in Pylorus-Ligated Rats

Oral YM022 inhibited gastric acid secretion in pylorus-ligated rats with an ED50 of 0.83 µmol/kg, compared to 1.63 µmol/kg for famotidine and 10.9 µmol/kg for omeprazole [1]. YM022 was equipotent to famotidine in preventing indomethacin-induced gastric lesions and 8-fold more potent than omeprazole in this model [1]. Importantly, YM022 prevented the rebound hyperacidity and hypergastrinemia-associated mucosal hyperplasia observed after long-term omeprazole treatment [2].

gastric acid secretion antiulcer potency ED50 rebound hyperacidity

YM022: Optimal Application Scenarios Based on Verified Comparative Evidence


In Vivo Gastric Acid Secretion Inhibition Studies Requiring Maximal Potency and CCK-B Selectivity

Researchers investigating the CCK-B/gastrin pathway in gastric acid secretion should select YM022 given its ID50 of 0.009 µmol/kg/h (i.v.) against pentagastrin-induced acid output—67-fold more potent than CI-988 and 378-fold more potent than L-365,260 [1]. Its 926-fold CCK-B/CCK-A selectivity ensures that observed effects are driven primarily by CCK-B receptor blockade, reducing confounding via CCK-A activation.

Long-Term ECL-Cell Deactivation and Gastrin-Histamine Axis Studies

For experiments requiring sustained CCK-B receptor blockade over weeks, YM022's 4-week duration of HDC suppression after a single subcutaneous injection of 300 µmol/kg provides a convenient single-dose protocol [2]. This duration is substantially longer than that of rapidly cleared antagonists and eliminates daily dosing variability, making it suitable for chronic hypergastrinemia and ECL-cell hyperplasia models.

Mechanistic Studies of Irreversible vs. Reversible CCK-B Antagonism

YM022's irreversible, insurmountable antagonism profile—suppressing CCK-4 Ca²⁺ response maximum to 48±11% without recovery upon washout [3]—makes it the preferred tool compound for studies that require discrimination between competitive and non-competitive CCK-B receptor blockade, or for protocols where antagonist presence must be maintained during tissue processing.

Comparative Antiulcer Efficacy and Rebound Hyperacidity Prevention Models

In rodent ulcer models, YM022 demonstrates antisecretory potency comparable to famotidine (2-fold higher by ED50) and 13-fold superior to omeprazole [4], while uniquely preventing the rebound hyperacidity response that complicates long-term proton pump inhibitor studies [5]. This combination of properties makes YM022 an essential comparator for novel antiulcer candidates targeting the gastrin-ECL cell-parietal cell axis.

Quote Request

Request a Quote for YM022

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.